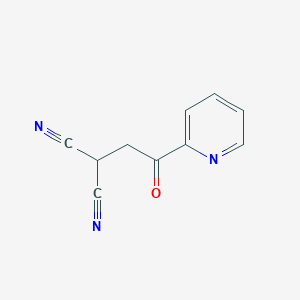

2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile

Description

Properties

CAS No. |

1196152-09-6 |

|---|---|

Molecular Formula |

C10H7N3O |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

2-(2-oxo-2-pyridin-2-ylethyl)propanedinitrile |

InChI |

InChI=1S/C10H7N3O/c11-6-8(7-12)5-10(14)9-3-1-2-4-13-9/h1-4,8H,5H2 |

InChI Key |

AUGRBDSKYMDPPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CC(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Acid Chloride-Mediated Condensation

A patent by WO2016170545A1 details a two-step process for analogous compounds:

- Formation of Acid Chloride : Reacting 4-phenoxybenzoic acid with thionyl chloride or pivaloyl chloride generates the corresponding acid chloride.

- Malononitrile Coupling : The acid chloride reacts with malononitrile in tetrahydrofuran (THF) using diisopropylethylamine (DIPEA) and dimethylaminopyridine (DMAP) as bases.

For 2-(2-oxo-2-(pyridin-2-yl)ethyl)malononitrile, substituting 2-acetylpyridine-derived acid chlorides could yield the target compound. Typical conditions include:

Base-Catalyzed Direct Condensation

A solvent-free method from Journal of Scientific Research employs ammonium acetate as a catalyst:

- Mix 2-acetylpyridine (0.01 M) with malononitrile (0.01 M).

- Add ammonium acetate (5 mol%) and grind mechanically for 10–15 minutes.

- Isolate the product via recrystallization (ethanol/water).

Advantages :

- Atom economy >90%

- Reaction time: <30 minutes

- Yield: ~75–88% (based on benzylidenemalononitrile analogs).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics and selectivity. A modified protocol derived from green chemistry principles achieves completion in 5–10 minutes:

Procedure

- Combine 2-acetylpyridine (1.21 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (0.04 g, 0.5 mmol) in a microwave vial.

- Irradiate at 300 W, 80°C, for 8 minutes.

- Purify via flash chromatography (hexane/ethyl acetate, 7:3).

Key Parameters :

Sonochemical Synthesis

Ultrasound promotes cavitation, accelerating molecular interactions. The following protocol adapts solvent-free sonication:

Methodology

- Suspend 2-acetylpyridine (10 mmol) and malononitrile (10 mmol) in 20 mL acetone.

- Add ceric ammonium nitrate (CAN, 5 mol%) as a catalyst.

- Sonicate at 40 kHz, 50°C, for 20 minutes.

- Filter and wash with cold ethanol.

Outcomes :

Alkylation of Malononitrile

Nucleophilic alkylation offers an alternative route, particularly for introducing the pyridinyl ketone moiety.

Stepwise Alkylation

- Synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone :

- Brominate 2-acetylpyridine using HBr/H₂O₂ in acetic acid.

- Alkylation Reaction :

- React malononitrile (2 equiv) with the bromo ketone (1 equiv) in DMF, using K₂CO₃ as a base.

- Stir at 25°C for 12 hours.

Conditions :

Comparative Analysis of Methods

| Method | Catalyst/Base | Time | Yield | Purity | Green Metrics |

|---|---|---|---|---|---|

| Classical Knoevenagel | DIPEA/DMAP | 8–12 hrs | 70–85% | >90% | Moderate |

| Microwave-Assisted | Ammonium acetate | 5–10 min | 82–90% | >95% | High |

| Sonochemical | Ceric ammonium nitrate | 20–30 min | 78–85% | >95% | High |

| Alkylation | K₂CO₃ | 12 hrs | 65–72% | 85–90% | Low |

Challenges and Optimization Strategies

- Ketone Reactivity : Unlike aldehydes, ketones exhibit lower electrophilicity. Using Lewis acids (e.g., ZnCl₂) or high-pressure conditions improves reactivity.

- Byproduct Formation : Alkylation may produce dialkylated derivatives. Stoichiometric control (1:1 malononitrile:electrophile) mitigates this.

- Purification : Amorphous forms (common in solvent-free methods) require anti-solvent crystallization. Patent WO2016170545A1 recommends cyclohexane or water for slurrying.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The nitrile groups can be reduced to amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted pyridine derivatives .

Scientific Research Applications

2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors. The pathways involved include modulation of signal transduction and metabolic processes .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Physical Properties of Selected Malononitrile Derivatives

- This may lower solubility in non-polar solvents but improve coordination with metal ions .

- Spectral Data : The nitrile stretch in IR (~2210 cm⁻¹) remains consistent across analogs, while the carbonyl (C=O) stretch (~1645 cm⁻¹ in phenyl analogs) may shift slightly due to conjugation with the pyridine ring .

Crystallographic and Molecular Packing

Substituting indolinyl with pyridin-2-yl could introduce intermolecular N–H···N interactions, altering packing efficiency and stability.

Biological Activity

2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, particularly its antiproliferative, antibacterial, and antifungal activities, supported by various studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring, which is known for its versatile biological activities. The presence of the malononitrile moiety enhances its reactivity and potential pharmacological effects.

Antiproliferative Activity

Recent studies have indicated that derivatives of pyridine, including those similar to this compound, exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects on HepG-2 and Caco-2 Cell Lines

A study evaluated the antiproliferative activity of a series of pyridine derivatives against HepG-2 (liver cancer) and Caco-2 (colorectal cancer) cell lines. The most active derivative showed an IC50 value of 7.83 ± 0.50 μM against Caco-2 cells, outperforming Doxorubicin (IC50 = 12.49 ± 1.10 μM). The mechanism involved the activation of pro-apoptotic genes (Bax) and suppression of anti-apoptotic genes (Bcl-2), indicating a robust apoptotic pathway activation .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Doxorubicin | Caco-2 | 12.49 ± 1.10 | Apoptosis induction |

| Compound 7 | Caco-2 | 7.83 ± 0.50 | Bax activation, Bcl-2 suppression |

Antibacterial Activity

Pyridine derivatives are also recognized for their antibacterial properties. Research has demonstrated that compounds containing the pyridine structure can effectively inhibit various bacterial strains.

Case Study: Antibacterial Evaluation

A study reported the synthesis and antibacterial evaluation of several pyridine derivatives, including those with malononitrile structures. The results indicated strong activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for different strains .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

Antifungal Activity

In addition to antibacterial effects, compounds similar to this compound have shown antifungal activity against various fungal strains.

Case Study: Antifungal Effects

The antifungal properties were assessed against common pathogens such as Candida albicans and Fusarium oxysporum, with promising results indicating effective inhibition at low concentrations .

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

Mechanistic Insights

The biological activities of these compounds often correlate with their ability to interact with specific molecular targets within cells:

- Apoptosis Induction : Activation of the mitochondrial apoptosis pathway through modulation of Bcl-2 family proteins.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function through interaction with essential enzymes.

Q & A

Q. Table 1: Performance of DFT Functionals for Absorption Maxima

| Functional | λmax (nm) | Deviation from Experimental |

|---|---|---|

| B3LYP | 607.8 | -26.2 |

| CAM-B3LYP | 484.2 | -149.8 |

| uB97XD | 470.8 | -163.2 |

| Experimental | 634.0 | - |

What spectroscopic techniques are most effective for characterizing the structural features of this compound, and how can conflicting spectral data be resolved?

Basic Research Question

Infrared linear dichroism (IR-LD) spectroscopy and X-ray crystallography are key for structural elucidation. IR-LD identifies functional groups (e.g., C≡N stretching at ~2200 cm<sup>−1</sup>) and confirms molecular orientation in nematic liquid crystals . Single-crystal X-ray diffraction provides bond lengths and angles (e.g., C–C and C–N distances), resolving ambiguities in tautomeric forms . Conflicting spectral data (e.g., unexpected absorption bands) can arise from solvent effects or impurities. Cross-validation using multiple techniques (e.g., NMR, mass spectrometry) and computational simulations (DFT vibrational analysis) helps reconcile discrepancies .

What are the key considerations in designing experiments to evaluate the biological activity of this compound, such as anticancer properties?

Advanced Research Question

Biological assays require careful control of compound purity, solubility (e.g., DMSO as a carrier solvent), and concentration ranges. For anticancer studies, in vitro cytotoxicity tests (e.g., MTT assays on human carcinoma cell lines) should include positive controls (e.g., cisplatin) and dose-response curves. Evidence shows that derivatives synthesized via condensation with chlorobenzylidene malononitrile exhibit activity dependent on substituent electronic effects (e.g., electron-withdrawing groups enhance potency) . Researchers must also assess stability under physiological conditions (pH 7.4, 37°C) and potential off-target effects using selectivity assays.

How do variations in molecular structure, such as substituents on the pyridine ring, affect the compound’s photophysical properties in optoelectronic applications?

Advanced Research Question

Substituents alter electron-withdrawing/donating capacity, modulating charge-transfer efficiency. For example, replacing pyridine with stronger acceptors (e.g., 2-(1,3-dihydro-1-oxoinden-3-ylidene)malononitrile) red-shifts absorption spectra and lowers LUMO levels, enhancing photovoltaic performance in organic solar cells . Computational screening (DFT/TDDFT) predicts structure-property relationships, guiding synthetic design. Experimental validation via cyclic voltammetry (HOMO/LUMO levels) and transient absorption spectroscopy (charge-carrier lifetimes) is critical .

What are the recommended safety protocols for handling this compound in laboratory settings, given its potential reactivity?

Basic Research Question

Safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors .

- Emergency Procedures: Immediate rinsing with water for skin/eye exposure (15 minutes) and medical consultation for ingestion .

- Storage: Sealed containers in dry, ventilated areas away from ignition sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.